4-[(2-phenoxypropanoyl)amino]benzamide
Description
4-[(2-Phenoxypropanoyl)amino]benzamide is a benzamide derivative characterized by a phenoxypropanoyl moiety attached to the 4-position of the benzamide core. The compound’s structure combines a benzamide scaffold with an ether-linked phenoxy group and a propanoyl chain, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-(2-phenoxypropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(21-14-5-3-2-4-6-14)16(20)18-13-9-7-12(8-10-13)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLGBXIOGJGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-phenoxypropanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[(2-phenoxypropanoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-[(2-Phenoxypropanoyl)amino]benzamide with Analogues
*Calculated based on formula C₁₇H₁₈N₂O₃.
Key Observations :
- Positional Isomerism : The 2-substituted analog (Table 1, Row 2) shares the same molecular formula but differs in substituent placement, which may reduce binding affinity compared to the 4-position due to steric hindrance or altered hydrogen bonding .
- Halogenation : Bromine substitution (Row 4) increases molecular weight and may enhance stability or target specificity via hydrophobic interactions .
Table 2: Activity Comparison of Benzamide Derivatives
Insights :
- Antimicrobial Activity : Trifluoromethyl groups (Row 2) enhance antibacterial efficacy against resistant strains like MRSA, suggesting that electron-withdrawing substituents could benefit the target compound .
- Antioxidant Potential: Hydroxyl and methoxy groups in benzamides (Row 3) correlate with radical scavenging, but the phenoxy group in the target compound may lack this without additional electron-donating substituents .
- Enzyme Inhibition: SNX-2112’s nanomolar activity highlights the importance of rigid heterocyclic moieties (e.g., indazolone), which the target compound lacks, possibly limiting its potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
